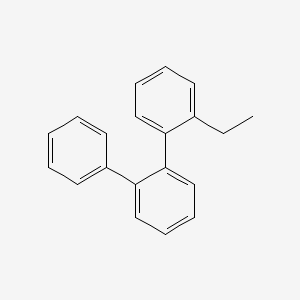

1-Ethyl-2-(2-phenylphenyl)benzene

Description

1-Ethyl-2-(2-phenylphenyl)benzene is a polyaromatic hydrocarbon featuring a central benzene ring substituted with an ethyl group at position 1 and a biphenyl moiety at position 2. The biphenyl group introduces extended conjugation, enhancing aromatic interactions and influencing physicochemical properties such as solubility and thermal stability. This compound is primarily utilized in organic synthesis and materials science due to its rigid, planar structure .

Properties

CAS No. |

65634-75-5 |

|---|---|

Molecular Formula |

C20H18 |

Molecular Weight |

258.4 g/mol |

IUPAC Name |

1-ethyl-2-(2-phenylphenyl)benzene |

InChI |

InChI=1S/C20H18/c1-2-16-10-6-7-13-18(16)20-15-9-8-14-19(20)17-11-4-3-5-12-17/h3-15H,2H2,1H3 |

InChI Key |

IFFBOBHSWKIUEE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1C2=CC=CC=C2C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-(2-phenylphenyl)benzene can be synthesized through several methods, including:

Friedel-Crafts Alkylation: This method involves the alkylation of biphenyl with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Grignard Reaction: Another approach involves the reaction of biphenyl with ethylmagnesium bromide (a Grignard reagent) followed by protonation to yield this compound.

Industrial Production Methods: Industrial production of this compound often employs large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The process is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-(2-phenylphenyl)benzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in reactions such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Major Products Formed:

Nitration: Nitro derivatives of this compound.

Oxidation: Ketones or carboxylic acids.

Reduction: Amines from nitro derivatives.

Scientific Research Applications

1-Ethyl-2-(2-phenylphenyl)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-ethyl-2-(2-phenylphenyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s aromatic rings can undergo substitution reactions, where electrophiles replace hydrogen atoms on the benzene rings. This process is facilitated by the electron-donating ethyl group, which activates the aromatic ring towards electrophilic attack .

Comparison with Similar Compounds

Alkyl-Substituted Benzene Derivatives

*Calculated based on molecular formula.

Key Differences :

- The biphenyl substituent in this compound increases steric bulk and π-π stacking capability compared to benzyl or branched alkyl derivatives .

- Branched alkyl chains (e.g., 1-methylpropyl) reduce melting points and enhance solubility in aliphatic solvents, whereas the biphenyl group favors aromatic solvents .

Biphenyl and Phenyl-Substituted Compounds

Key Differences :

Heterocyclic Derivatives

Key Differences :

- Heterocycles (e.g., pyrrolidine, thiazole) introduce nitrogen or sulfur atoms, enabling coordination chemistry and biological interactions absent in purely aromatic systems .

- Extended conjugation in carbocyanine dyes shifts absorption spectra to visible regions, unlike non-heterocyclic analogs .

Comparative Analysis of Physical and Chemical Properties

Thermal Stability :

Solubility :

- Polar substituents (e.g., methoxy in 2-Ethynylanisole) improve solubility in polar solvents like methanol, while nonpolar groups (e.g., ethyl) favor hexanes or toluene .

Reactivity :

- Electron-withdrawing groups (e.g., chloro in aziridine derivatives) enhance electrophilic substitution rates, whereas electron-donating groups (e.g., methyl) slow reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.